molecular formula C8H11ClN2 B1429724 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride CAS No. 1338707-67-7

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

Cat. No. B1429724
M. Wt: 170.64 g/mol
InChI Key: SVWMZQMWBCSRFO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride involves various strategies. For instance, one method involves the catalytic reduction of 1,5-, 1,6-, and 1,8-naphthyridine with palladium on charcoal in ethanol . Another method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Chemical Reactions Analysis

The reactivity of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride include an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .

Scientific Research Applications

Medicinal Chemistry

  • Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
  • The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively .
  • These compounds react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Anticancer Properties

  • 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
  • The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .
  • The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Analgesic Effect

  • 5,6,7,8-tetrahydro-1,6-naphthyridines exhibit a pronounced analgesic effect .
  • These compounds were synthesized through the heterocyclization of 1,5-dicarbonyl derivatives of piperidine and tropane with hydroxylamine hydrochloride .

Safety And Hazards

The safety data sheet for a similar compound, 5,6,7,8-tetrahydro-1,6-naphthyridine HCl, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride could involve further exploration of its synthesis, reactivity, and applications. Given its pharmacological activity, there may be potential for its use in the treatment of various diseases .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-2-7-3-5-9-6-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMZQMWBCSRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856830
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

CAS RN

1338707-67-7
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A methanolic solution (25 mL) of 7-Benzyl-5,6,7,8-tetrahydro-[1,7]naphthyridine (J. Het. Chem. 2001, 38, 535) (1.5 g, 6.69 mmol) was degassed with argon for 20 min followed by the addition of 4N HCl in dioxane (2 mL) and Pd/C (300 mg, 20 wt %) and stirred under 50 psi hydrogen pressure at room temperature for 24 h. After completion of the reaction the mixture was filtered on a short pad of celite and washed with methanol (4×25 mL). The filtrate was evaporated to dryness in vacuo and crystallized from methanol to afford the title compound as yellowish solid in 65% yield (calculated as 2HCl salt), 900 mg.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DB Horne, NA Tamayo, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
Transient receptor potential melastatin 8 (TRPM8) is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system. TRPM8 is the …
Number of citations: 39 pubs.acs.org

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